molecular formula C15H11FN2O2 B1519985 3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide CAS No. 941868-92-4

3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

Cat. No.: B1519985
CAS No.: 941868-92-4
M. Wt: 270.26 g/mol
InChI Key: HDUYLCJRHFHZPF-UHFFFAOYSA-N
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Description

3-Amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a benzofuran derivative characterized by a benzofuran core substituted with an amino group at position 3 and a carboxamide group at position 2. The carboxamide nitrogen is further substituted with a 3-fluorophenyl moiety. Its molecular formula is C₁₅H₁₁FN₂O₂, with a molecular weight of 282.26 g/mol .

Properties

IUPAC Name

3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-9-4-3-5-10(8-9)18-15(19)14-13(17)11-6-1-2-7-12(11)20-14/h1-8H,17H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUYLCJRHFHZPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological activities, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with an amino group and a fluorophenyl substituent, which is significant for its biological activity. The molecular formula is C15H12FN2OC_{15}H_{12}FN_{2}O with a molecular weight of approximately 256.27 g/mol. The presence of the fluorine atom may enhance the compound's stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit or activate enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, influencing cellular responses such as proliferation and apoptosis.
  • DNA/RNA Interaction : It may affect gene expression and protein synthesis by interacting with nucleic acids.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerSignificant cytotoxicity against cancer cell lines
NeuroprotectionProtection against Aβ-induced cytotoxicity
AntimicrobialPotential activity against microbial strains

Detailed Findings

  • Anticancer Activity : A study on benzofuran derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxicity. For example, the presence of halogen substituents enhanced the antiproliferative activity, indicating that this compound could similarly exhibit potent effects against various cancer types .
  • Neuroprotective Mechanism : In vitro studies demonstrated that certain benzofuran derivatives could inhibit Aβ aggregation, which is crucial in Alzheimer's pathology. The compound's ability to modulate Aβ fibrillogenesis suggests it could serve as a therapeutic agent in neurodegenerative diseases .
  • Antimicrobial Evaluation : While direct studies on this specific compound are sparse, related benzofuran derivatives have shown promising antibacterial and antifungal activities, indicating potential for further exploration in antimicrobial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence Source
3-Amino-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide 4-chlorophenyl C₁₅H₁₁ClN₂O₂ 294.72 Chlorine atom at para position enhances lipophilicity
3-Amino-N-(4-methylphenyl)-1-benzofuran-2-carboxamide 4-methylphenyl C₁₆H₁₄N₂O₂ 278.30 Methyl group increases steric bulk
3-Amino-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide 4-ethylphenyl C₁₇H₁₆N₂O₂ 292.33 Ethyl group enhances hydrophobic interactions
N-(3-Fluorophenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide 2-methylbenzamido + 3-fluorophenyl C₂₃H₁₇FN₂O₃ 400.40 Dual substitution (fluorine and methyl) may improve binding affinity
3,5-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide 3,5-dimethyl + 3-(trifluoromethyl)phenyl C₁₈H₁₅F₃N₂O₂ 372.32 Trifluoromethyl group enhances metabolic stability
3-Amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide 2-thienylmethyl C₁₄H₁₂N₂O₂S 272.32 Thiophene substitution alters electronic properties

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity :

  • The 4-chlorophenyl analog (C₁₅H₁₁ClN₂O₂) exhibits higher lipophilicity compared to the 3-fluorophenyl parent compound due to chlorine’s higher hydrophobicity .
  • The trifluoromethyl group in 3,5-dimethyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide contributes to both lipophilicity and metabolic resistance .

The thienylmethyl substituent in 3-amino-N-(2-thienylmethyl)-1-benzofuran-2-carboxamide introduces sulfur-containing heterocyclic electronics, which may influence π-π stacking interactions .

Dual Functionalization :

  • The compound N-(3-fluorophenyl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide combines a 3-fluorophenyl group with a 2-methylbenzamido side chain. This dual substitution could optimize both target engagement and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide
Reactant of Route 2
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3-amino-N-(3-fluorophenyl)-1-benzofuran-2-carboxamide

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